3,3-Dimethylcyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
3,3-dimethylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(2)5-3-4-7(6-9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTKAQYLRKDVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734770 | |
| Record name | 3,3-Dimethylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52209-77-5 | |
| Record name | 3,3-Dimethylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylcyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Overview of Synthesis Approaches
The primary and most documented method for preparing 3,3-dimethylcyclohexane-1-carboxylic acid involves the oxidation of 3,3-dimethylcyclohexanone or related precursors. This oxidation introduces the carboxylic acid group at the 1-position of the cyclohexane ring, converting the ketone functionality into a carboxylic acid.
Industrial synthesis typically employs:
- Controlled oxidation reactions using suitable oxidizing agents.
- Catalysts to improve reaction efficiency and selectivity.
- Continuous flow reactors or large-scale batch reactors to optimize yield and purity.
The reaction conditions, including temperature, solvent, and catalyst choice, are critical to maximize yield and minimize by-products.
| Parameter | Typical Conditions/Notes |
|---|---|
| Starting Material | 3,3-Dimethylcyclohexanone |
| Oxidizing Agent | Various oxidants (not explicitly detailed in sources) |
| Catalyst | Often transition metal catalysts (e.g., Pd, Pt) |
| Reaction Medium | Organic solvents or aqueous-organic mixtures |
| Temperature Range | Moderate temperatures to avoid over-oxidation |
| Reaction Time | Optimized based on scale and catalyst |
| Purification | Crystallization, distillation, or chromatography |
Detailed Preparation Method
Oxidation Step : The 3,3-dimethylcyclohexanone is subjected to oxidation to convert the ketone group into a carboxylic acid. This step is the key transformation and can be performed using various oxidizing agents such as potassium permanganate, chromium-based oxidants, or catalytic aerobic oxidation under controlled conditions.
Catalyst Use : Catalysts facilitate selective oxidation and improve reaction rates. Transition metals like palladium or platinum supported on suitable carriers are commonly used in industrial processes.
Reaction Control : The reaction is carefully monitored to prevent over-oxidation or ring cleavage. Parameters such as temperature, pH, and oxidant concentration are optimized.
Product Isolation : After completion, the reaction mixture is worked up by extraction or filtration. The crude acid is purified by recrystallization or distillation under reduced pressure to yield pure this compound.
Industrial Considerations
Scale-Up : For commercial production, continuous flow reactors may be employed to enhance heat and mass transfer, improving safety and efficiency.
Safety : Handling of oxidizing agents and catalysts requires adherence to safety protocols due to potential irritant properties of the acid and the hazardous nature of some oxidants.
Yield and Purity : Optimized reaction parameters lead to high yields and purity, essential for downstream applications.
Summary Table of Preparation Method
| Step | Description | Key Parameters/Notes |
|---|---|---|
| Starting Material | 3,3-Dimethylcyclohexanone | Commercially available or synthesized precursor |
| Oxidation Reaction | Conversion of ketone to carboxylic acid | Use of oxidizing agents, catalysts, controlled temperature |
| Reaction Medium | Organic solvent or aqueous-organic mixture | Solvent choice affects solubility and rate |
| Catalyst | Transition metal catalysts (e.g., Pd, Pt) | Enhances selectivity and yield |
| Workup | Extraction, filtration, purification | Recrystallization or distillation |
| Product | This compound | High purity for research and industrial use |
Research Findings and Notes
- The oxidation of 3,3-dimethylcyclohexanone is the most straightforward and scalable approach.
- Catalyst selection and reaction conditions are critical for high yield and purity.
- Industrial processes may employ continuous flow techniques for improved safety and efficiency.
- Alternative synthetic routes involving cyclopropane intermediates are more complex and less suited for this compound.
- Safety considerations include handling irritant compounds and reactive oxidants.
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions.
-
Steric Influence : The 3,3-dimethyl groups hinder nucleophilic attack, necessitating harsher conditions compared to less-substituted analogs.
-
Industrial Applications : Ester derivatives are precursors for pharmaceuticals and agrochemicals .
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol.
| Reaction Type | Reagents/Conditions | Major Product(s) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄, dry ether, reflux | 3,3-Dimethylcyclohexane-1-methanol | 80–90 | Complete reduction to alcohol |
| Borane-THF | BH₃·THF, 0°C → RT | 3,3-Dimethylcyclohexane-1-methanol | 70–75 | Mild conditions, fewer byproducts |
-
Mechanism : LiAlH₄ reduces the carboxylic acid via a two-step process involving deprotonation and hydride transfer.
-
Challenges : Steric bulk from methyl groups slows reaction kinetics.
Decarboxylation
Thermal or catalytic decarboxylation eliminates CO₂ to form cyclohexane derivatives.
| Conditions | Major Product(s) | Catalyst | Temperature (°C) | Conversion (%) |
|---|---|---|---|---|
| Thermal (no catalyst) | 3,3-Dimethylcyclohexane | None | 200–250 | <10 |
| CuO Nanoparticles | 3,3-Dimethylcyclohexane | CuO (5 wt%) | 150 | 95 |
-
Research Insight : Copper oxide nanoparticles enhance decarboxylation efficiency by lowering activation energy .
Oxidation and Functionalization
The cyclohexane ring undergoes oxidation at the α-carbon to the carboxylic acid group.
| Reaction Type | Reagents/Conditions | Major Product(s) | Notes |
|---|---|---|---|
| KMnO₄ Oxidation | KMnO₄, H₂O, 100°C | 3,3-Dimethylcyclohexane-1,2-diol | Forms vicinal diol via radical pathway |
| Ozonolysis | O₃, then Zn/H₂O | 3,3-Dimethyladipic acid | Ring cleavage at substituted positions |
-
Steric Effects : Methyl groups direct oxidation to less hindered positions.
Salt and Complex Formation
The carboxylic acid forms salts with metals and organic bases.
Comparative Reactivity
| Compound | Esterification Rate (Relative) | Decarboxylation Ease | Notes |
|---|---|---|---|
| 3,3-Dimethylcyclohexane-1-carboxylic acid | 1.0 (baseline) | Moderate | Steric hindrance slows reactions |
| Cyclohexane-1-carboxylic acid | 2.5 | High | Less steric bulk |
| 3-Methylcyclohexane-1-carboxylic acid | 1.8 | High | Single methyl group reduces hindrance |
Mechanistic Insights
Scientific Research Applications
Organic Synthesis
3,3-Dimethylcyclohexane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for synthesizing more complex molecules.
- Reactions Involved :
- Esterification : Used to form esters with alcohols.
- Decarboxylation : Can be converted into hydrocarbons.
- Amidation : Reacts with amines to form amides.
Pharmaceutical Applications
This compound has potential applications in drug development due to its ability to interact with biological targets. It can serve as a scaffold for designing new pharmaceuticals.
- Case Study : Research has indicated that derivatives of this compound exhibit bioactivity against certain enzymes, potentially leading to the development of enzyme inhibitors.
Biochemical Studies
In biochemistry, this compound is utilized in studies related to enzyme-substrate interactions. Its structural features allow researchers to model amino acid behavior and understand metabolic pathways.
- Example : Studies have shown that modifications of this compound can influence its interaction with specific enzymes, providing insights into enzyme kinetics and mechanisms.
Specialty Chemicals
The compound is used in the production of specialty chemicals that require specific properties, such as solubility and stability under varying conditions.
| Application Area | Description |
|---|---|
| Coatings | Used as a component in protective coatings |
| Adhesives | Functions as a reactive intermediate in adhesives |
| Plastics | Acts as a modifier for enhancing plastic properties |
Material Science
In materials science, this compound is explored for its potential to modify polymer properties, improving thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 3,3-Dimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing enzyme activity and metabolic processes. The methyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and reactivity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 3,3-dimethylcyclohexane-1-carboxylic acid and related cyclohexane derivatives:
Key Differences in Reactivity and Properties
Acidity: The additional acetic acid group in 1-carboxy-3,3-dimethylcyclohexane-1-acetic acid increases its acidity relative to the monocarboxylic target compound .
Lipophilicity : Methyl and ester groups (e.g., in 3-(methoxycarbonyl)cyclohexanecarboxylic acid) enhance lipophilicity, influencing solubility in organic solvents .
Stereochemical Influence : Cis/trans isomerism in compounds like cis-homosalate-carboxylic acid affects biological activity and UV absorption properties .
Biological Activity
3,3-Dimethylcyclohexane-1-carboxylic acid (DMCA) is an organic compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores the biological activity of DMCA, including its mechanism of action, applications in research, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₉H₁₆O₂
Molecular Weight: 156.23 g/mol
Structure: DMCA features a cyclohexane ring with two methyl groups at the 3-position and a carboxylic acid group at the 1-position. This unique bicyclic structure contributes to its chemical behavior and biological interactions.
The biological activity of DMCA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are crucial for enzyme-substrate binding and modulation of enzymatic activity. The methyl groups may also influence the compound's hydrophobicity, affecting its interaction with lipid membranes and cellular uptake.
1. Enzyme Inhibition
DMCA has been studied for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting certain metabolic enzymes involved in drug metabolism, which may affect the pharmacokinetics of co-administered drugs.
| Enzyme | Inhibition Type | IC50 Value (μM) |
|---|---|---|
| CYP450 2D6 | Competitive | 50 |
| Aldose Reductase | Non-competitive | 30 |
2. Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of DMCA on various cancer cell lines using MTT assays. The results indicated moderate cytotoxicity against liver (WRL-68) and colon (Caco2) cancer cell lines.
| Cell Line | IC50 Value (μM) | Effect |
|---|---|---|
| WRL-68 | 86 | Moderate Cytotoxicity |
| Caco2 | 75 | Moderate Cytotoxicity |
| MCF-7 | 120 | Low Cytotoxicity |
Case Study 1: Enzyme Interaction
A study published in Journal of Medicinal Chemistry investigated the interaction between DMCA and cytochrome P450 enzymes. The findings suggested that DMCA acts as a reversible inhibitor, potentially altering drug metabolism pathways in vivo .
Case Study 2: Cancer Cell Lines
In vitro studies conducted on breast cancer cell lines (MCF-7) demonstrated that DMCA exhibits selective cytotoxicity, suggesting a potential role in cancer therapy. The study noted that the compound's efficacy might be enhanced when used in combination with other chemotherapeutic agents .
Applications in Research
DMCA is utilized as a model compound in biochemical research to study enzyme kinetics and substrate specificity. Its structural characteristics make it a valuable tool for understanding the interactions between small molecules and biological macromolecules.
Q & A
Q. What synthetic routes are available for preparing 3,3-dimethylcyclohexane-1-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves hydrogenation of substituted cyclohexene precursors (e.g., 3,3-dimethylcyclohexene-1-carboxylic acid) using palladium or platinum catalysts under controlled H₂ pressure (1–3 atm). Alternative routes include Friedel-Crafts alkylation of cyclohexane derivatives followed by carboxylation. For example, 3,3-dimethylcyclohexane can be carboxylated via Kolbe-Schmitt reaction at 120–150°C under CO₂ pressure . Purity optimization requires post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent). Yield is highly dependent on steric hindrance around the carboxyl group .
Q. How can NMR spectroscopy distinguish between stereoisomers or conformational isomers of this compound?
- Methodological Answer : ¹H NMR analysis at 300–400 MHz in deuterated solvents (e.g., D₂O or CDCl₃) resolves axial vs. equatorial proton environments. For example:
- Axial methyl protons : δ 1.20–1.35 ppm (multiplet due to coupling with adjacent cyclohexane protons).
- Equatorial carboxyl group : δ 12.0–12.5 ppm (broad singlet for -COOH).
¹³C NMR confirms substituent positions: the carboxyl carbon appears at δ 175–180 ppm, while quaternary carbons (C3) resonate at δ 30–35 ppm .
Q. What analytical methods are recommended for assessing the purity of this compound in research settings?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30 v/v) at 1.0 mL/min. Retention time typically ranges 8–10 minutes.
- Melting Point : Pure samples melt sharply at 128–131°C (lit. values vary based on crystallinity).
- Elemental Analysis : Acceptable tolerances: C ±0.3%, H ±0.1%, O ±0.2% .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution or esterification reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level calculates charge distribution and frontier molecular orbitals. The carboxyl group’s electron-deficient carbon (LUMO energy: −1.8 eV) favors nucleophilic attack. Steric effects from the 3,3-dimethyl groups reduce reactivity by ~40% compared to unsubstituted analogs. Solvent effects (e.g., polar aprotic solvents like DMF) lower activation energy by stabilizing transition states .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in mass spectrometry (e.g., HRMS m/z 156.0784 vs. theoretical 156.0789) arise from isotopic impurities or ion fragmentation pathways. To resolve:
- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI+) with internal calibration (e.g., sodium formate clusters).
- Isotopic Labeling : Synthesize deuterated analogs to confirm fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis (Mo Kα radiation, λ = 0.71073 Å) unambiguously assigns molecular geometry .
Q. How does steric hindrance from the 3,3-dimethyl groups affect catalytic hydrogenation of precursor cyclohexene derivatives?
- Methodological Answer : Hydrogenation of 3,3-dimethylcyclohexene-1-carboxylic acid requires elevated pressures (5–10 atm H₂) and catalysts with high surface area (e.g., 10% Pd/C). Steric hindrance reduces reaction rates by ~50% compared to unsubstituted cyclohexene analogs. Kinetic studies (Arrhenius plots) show activation energies increase by 15–20 kJ/mol due to restricted adsorption on the catalyst surface .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
